molecular formula C22H15Cl3N2O B2874375 2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline CAS No. 861208-37-9

2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline

Cat. No. B2874375
CAS RN: 861208-37-9
M. Wt: 429.73
InChI Key: ZWLWNRXKKLZNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline” is a chemical compound. Its exact properties and applications are not widely documented .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline” is not provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline” are not documented in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties of “2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline” are not provided in the available resources .

Scientific Research Applications

Medicinal Chemistry Applications

Quinazoline derivatives are extensively researched for their therapeutic potential in various diseases. The quinazoline nucleus is a stable structure that allows for the introduction of various bioactive moieties, leading to the creation of new medicinal agents. These compounds have demonstrated antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016). The development of quinazoline derivatives as anticancer drugs has also been a significant focus, targeting a variety of mechanisms, including EGFR inhibition, to counter cancer proliferation and resistance (Ravez et al., 2015).

Optoelectronic Material Development

Quinazoline derivatives have been explored for their applications in optoelectronic devices due to their luminescent properties and the ability to form π-extended conjugated systems. These compounds are used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their electroluminescent properties make them valuable for creating nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Corrosion Inhibition

Quinazoline derivatives have shown significant effectiveness as anticorrosive materials, especially in the protection against metallic corrosion. The presence of polar substituents in these compounds enables them to adsorb onto metal surfaces, forming stable chelating complexes that inhibit corrosion. This property is particularly important in industrial applications where metal longevity and integrity are critical (Verma et al., 2020).

Synthetic Chemistry

The synthesis of quinazolines has been a subject of considerable interest due to their broad range of biological activities. Recent advances in synthetic chemistry have explored eco-friendly and atom-efficient methodologies for constructing quinazoline skeletons. These methods include multi-component synthetic strategies that are critical for developing new quinazoline-based pharmaceuticals and materials (Faisal & Saeed, 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards of “2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline” are not documented in the available resources.

Future Directions

The future directions for a compound refer to potential areas of research or application. The future directions for “2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline” are not specified in the available resources .

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2O/c23-16-5-3-4-14(10-16)11-21-26-20-7-2-1-6-18(20)22(27-21)28-13-15-8-9-17(24)12-19(15)25/h1-10,12H,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLWNRXKKLZNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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